molecular formula C22H27N3O4 B11274667 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methylphenyl)acetamide

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methylphenyl)acetamide

Cat. No.: B11274667
M. Wt: 397.5 g/mol
InChI Key: DARFGSFJCIZCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common route includes the reaction of 2-methoxyphenylpiperazine with an appropriate acylating agent to introduce the acetamide group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as TsCl (tosyl chloride) to activate hydroxyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler molecule with fewer functional groups .

Mechanism of Action

The mechanism of action of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methylphenyl)acetamide involves its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H27N3O4/c1-17-7-9-18(10-8-17)23-21(26)15-29-16-22(27)25-13-11-24(12-14-25)19-5-3-4-6-20(19)28-2/h3-10H,11-16H2,1-2H3,(H,23,26)

InChI Key

DARFGSFJCIZCRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COCC(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.